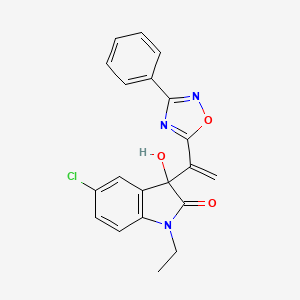
Antiparasitic agent-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiparasitic agent-5 is a compound used to combat parasitic infections. Parasitic diseases are a significant global health concern, affecting millions of people and animals worldwide. The development of effective antiparasitic agents is crucial for controlling and eliminating these diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific chemical groups that enhance its antiparasitic activity. Common reaction conditions include the use of solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as batch processing and continuous flow reactors are often employed to achieve efficient production.
化学反応の分析
Types of Reactions
Antiparasitic agent-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s antiparasitic properties.
科学的研究の応用
Antiparasitic agent-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on various parasitic organisms, including protozoa and helminths.
Medicine: Explored as a potential treatment for parasitic infections in humans and animals.
Industry: Utilized in the development of new antiparasitic drugs and formulations.
作用機序
The mechanism of action of Antiparasitic agent-5 involves targeting specific molecular pathways within the parasite. It may inhibit key enzymes or disrupt essential cellular processes, leading to the parasite’s death. Common molecular targets include enzymes involved in metabolic pathways, structural proteins, and signaling molecules.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings, known for their antiparasitic activity.
Antimicrobial Peptides: Peptides with broad-spectrum activity against parasites.
Benzofuran Derivatives: Compounds based on the benzofuran scaffold, showing promise in antiparasitic research.
Uniqueness
Antiparasitic agent-5 stands out due to its unique chemical structure and specific mechanism of action. It offers advantages such as higher selectivity, lower toxicity, and improved efficacy compared to similar compounds. Its ability to target multiple pathways within the parasite makes it a versatile and potent antiparasitic agent.
特性
分子式 |
C20H16ClN3O3 |
|---|---|
分子量 |
381.8 g/mol |
IUPAC名 |
5-chloro-1-ethyl-3-hydroxy-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethenyl]indol-2-one |
InChI |
InChI=1S/C20H16ClN3O3/c1-3-24-16-10-9-14(21)11-15(16)20(26,19(24)25)12(2)18-22-17(23-27-18)13-7-5-4-6-8-13/h4-11,26H,2-3H2,1H3 |
InChIキー |
WIYAKYWRWNNLES-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C(=C)C3=NC(=NO3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)

![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)




![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)

![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)



